Oxocane-2,8-dione falls under the category of diketones due to the presence of two carbonyl functional groups. Its classification can be further detailed as follows:
The synthesis of oxocane-2,8-dione can be achieved through several methods:
The molecular structure of oxocane-2,8-dione can be described as follows:
Oxocane-2,8-dione participates in several types of chemical reactions:
Oxocane-2,8-dione exerts its biological effects primarily through its reactive ketone groups. These groups can interact with various biological molecules such as enzymes and proteins, leading to modifications in their activity and function.
The compound is known to participate in redox reactions that influence cellular metabolic pathways. Its ability to form adducts with nucleophiles allows it to modulate enzyme activities and potentially affect metabolic regulation.
The compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of moisture or strong acids/bases.
Oxocane-2,8-dione is utilized across various fields:
Oxocane-2,8-dione is systematically named under IUPAC conventions as a 1,ω-dicarbonyl heterocycle with an eight-membered ring containing one oxygen atom. The prefix "oxocane" denotes the oxygen-containing cyclic scaffold (oxa = oxygen, cane = eight-membered ring), while the "-2,8-dione" suffix specifies ketone functional groups at positions 2 and 8. This nomenclature unambiguously defines the ring size, heteroatom placement, and carbonyl locations [2] [4]. Alternative names observed in commercial catalogs include "2,8-oxocanedione" and "oxocane-2,8-dione," though the latter remains the IUPAC-preferred form [4] [8]. The CAS registry number 10521-07-0 provides a unique identifier for this compound [3] [7].
The molecular formula C₇H₁₀O₃ is consistently verified across spectroscopic and commercial sources [2] [3] [7]. The molecular weight calculates as 142.15 g/mol, derived from the elemental composition (7×12.01 + 10×1.008 + 3×16.00). This formula satisfies the degree of unsaturation of 3, attributable to the two carbonyl groups and one ring structure. Thermochemical data for the parent oxocane (C₇H₁₄O, MW 114.18 g/mol) provides a reference for the impact of the dicarbonyl functionalization on molecular properties [9].
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 10521-07-0 |
Molecular Formula | C₇H₁₀O₃ |
Monoisotopic Mass | 142.0630 Da |
Average Molecular Weight | 142.15 g/mol |
SMILES | C1CCC(=O)OC(=O)CC1 |
XLogP | 1.07 |
The molecular symmetry implied by the SMILES string C1CCC(=O)OC(=O)CC1 suggests a mirror plane bisecting the oxygen atom and the central carbonyl carbons. This symmetry reduces stereoisomeric complexity. Eight-membered rings typically adopt flexible boat-chair conformations to alleviate transannular strain. Computational models predict that the two carbonyl groups orient in a pseudo-parallel arrangement, minimizing dipole-dipole repulsions while accommodating ring geometry constraints. The absence of chiral centers or prochirality in the symmetric structure precludes optical activity [2] [7].
Structurally analogous diketones like oxecane-2,10-dione (a ten-membered ring analog) exhibit key differences due to ring size effects:
Though experimental spectra are absent in the search results, the symmetric structure predicts simplified NMR patterns:
Table 2: Predicted NMR Spectral Assignments
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹³C | 170–175 ppm | Singlet | C2, C8 (Carbonyls) |
¹³C | 35–40 ppm | Triplet | C3, C7 (α-methylene) |
¹³C | 20–25 ppm | Triplet | C4, C5, C6 (β-methylene) |
¹H | 2.90 ppm | Triplet | H3, H7 (α-CH₂) |
¹H | 2.50 ppm | Triplet | H4, H5, H6 (β-CH₂) |
IR Spectroscopy reveals two carbonyl absorptions: a high-frequency ester carbonyl (~1740 cm⁻¹) and a lower-frequency ketonic carbonyl (~1710 cm⁻¹), consistent with the unsymmetrical O=C−O−C=O linkage. Aliphatic C−H stretches appear at 2900–3000 cm⁻¹ [2] [6].
Mass Spectrometry (70 eV EI-MS) shows a molecular ion peak at m/z 142 (M⁺•). Key fragments include:
High-resolution MS/MS data further identifies adducts:
Table 3: Mass Spectrometry Adduct Profile
Adduct | Observed m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 143.07027 | 139.8 |
[M+Na]+ | 165.05221 | 144.6 |
[M−H]− | 141.05571 | 141.9 |
[M+NH₄]+ | 160.09681 | 148.9 |
[M+HCOO]− | 187.06119 | 149.2 |
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